1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been involved in the synthesis of N-substituted indole derivatives. These compounds have been tested for anticancer activity, particularly against the MCF-7 human breast cancer cell line. The presence of certain groups, such as nitro groups, can enhance their activity in inhibiting the topoisomerase-I enzyme, which is crucial in cancer therapy (Kumar & Sharma, 2022).
Crystallographic Studies and Biological Screening
The compound has been used in the synthesis of benzimidazole derivatives. These derivatives are of interest due to their potential biological activities. Crystallographic studies and initial biological screenings are conducted to explore their properties and potential applications in medicinal chemistry (Dziełak et al., 2018).
Electrochemical Behavior Study
The electrochemical behavior of derivatives including the this compound has been examined. This study focuses on understanding the redox process of such compounds, which can provide insights into their biochemical actions and potential applications in pharmacology and biochemistry (Nosheen et al., 2012).
Antimicrobial Activity
Compounds synthesized using this compound have been screened for antimicrobial activity. The focus is on evaluating their efficacy against various bacteria, with some compounds showing potent activity against specific strains. This demonstrates the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2011).
Synthesis of Novel Chemosensitizers
Derivatives of this compound have been synthesized and evaluated as potential chemosensitizers to improve the effectiveness of antibiotics, especially against resistant strains of bacteria like MRSA. These studies are crucial in addressing the growing concern of antibiotic resistance (Matys et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione are the Plasmodium falciparum parasites, specifically the chloroquine-sensitive 3D7 and resistant Dd2 strains . These parasites are responsible for causing malaria, a disease that poses a significant global health challenge.
Pharmacokinetics
Therefore, the impact on bioavailability cannot be accurately determined .
Result of Action
The compound results in the inhibition of parasite growth. In vitro studies have shown that the compound can produce 56 to 93% inhibition of parasite growth at a concentration of 40 μg/mL . This suggests that the compound could potentially be used as an antimalarial agent.
Properties
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c22-17-8-6-16(7-9-17)14-23-12-10-18(11-13-23)24-15-20(26)25(21(24)27)19-4-2-1-3-5-19/h1-9,18H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLWFRCCTYTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.